4-[Butyl(methyl)amino]benzoic acid
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Overview
Description
4-[Butyl(methyl)amino]benzoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the amino group is substituted with a butyl and methyl group
Mechanism of Action
Target of Action
It’s known that 4-aminobenzoic acid (paba), a structurally similar compound, is an essential nutrient for many human pathogens . It’s also used as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .
Mode of Action
It’s known that the modification of the amino group in paba can result in altered vitamin function in susceptible strains .
Biochemical Pathways
PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Result of Action
It’s known that paba and its derivatives have exhibited various biological activities . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus .
Action Environment
It’s known that the environment can affect the absorption and intracellular accumulation of paba via passive diffusion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Butyl(methyl)amino]benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with butylamine and methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps such as solvent recovery and purification to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[Butyl(methyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[Butyl(methyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor to 4-[Butyl(methyl)amino]benzoic acid, known for its role in the synthesis of folate.
4-(Methylamino)benzoic acid: Similar in structure but with only a methyl group attached to the amino group.
Butyl 4-aminobenzoate: An ester derivative with applications in local anesthetics .
Uniqueness
This compound is unique due to the presence of both butyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with biological targets compared to its simpler analogs .
Properties
IUPAC Name |
4-[butyl(methyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQQSIJJJGMLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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